4-Ethylphenyl 2-chlorobenzoate
Description
4-Ethylphenyl 2-chlorobenzoate is an aromatic ester characterized by a 2-chlorobenzoate moiety linked to a 4-ethylphenyl group. This compound is part of a broader class of chlorinated benzoate esters, which are widely used in organic synthesis, agrochemicals, and materials science due to their stability and reactivity .
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
InChI Key |
LIDFMOQHDRWUCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acid-catalyzed and base-promoted hydrolysis :
Mechanistic Insights :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Base-mediated saponification proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Aromatic Substitution
The electron-withdrawing ester group activates the benzene ring for chlorine displacement :
Key Findings :
-
Copper catalysts enhance amination efficiency by stabilizing transition states .
-
Steric hindrance at the 2-position reduces reaction rates compared to para-substituted analogs.
Oxidation Reactions
The ethyl group undergoes selective oxidation:
Notable Observation :
Mild oxidants like PCC preferentially oxidize the benzylic C-H bond without ester cleavage .
Reduction Reactions
Controlled reduction of functional groups:
| Reducing Agent | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Ester → Alcohol | 2-Chlorobenzyl alcohol + 4-Ethylphenol | 91% | |
| H<sub>2</sub>/Pd-C | Aromatic Cl → H | 4-Ethylphenyl benzoate | 68% |
Caution :
Lithium aluminum hydride may over-reduce aromatic rings unless moderated by temperature (-78°C) .
Cross-Coupling Reactions
Palladium-catalyzed coupling at the chlorine site:
Kinetic Data :
-
Suzuki coupling proceeds with k<sub>obs</sub> = 1.2 × 10<sup>-3</sup> s<sup>-1</sup> under standard conditions .
Critical Stability Considerations
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Crystallographic and Physical Properties
Q & A
Q. What are the standard synthetic routes for 4-Ethylphenyl 2-chlorobenzoate, and how is reaction completion assessed?
- Methodological Answer : The synthesis typically involves esterification between 2-chlorobenzoyl chloride and 4-ethylphenol under basic conditions (e.g., potassium carbonate in dimethylformamide). Reaction progress is monitored via thin-layer chromatography (TLC) using multiple eluent systems (e.g., chloroform-ethyl acetate 2:1, hexane-ethanol 4:1). Completion is confirmed by the disappearance of the starting material’s spot (Rf value) . For purification, recrystallization from ethanol is recommended, as demonstrated in analogous syntheses of chlorinated benzoate esters .
Q. What analytical techniques are recommended for confirming the purity of this compound?
- Methodological Answer : Multi-eluent TLC (e.g., chloroform-ethyl acetate 2:1, hexane-ethyl acetate 4:1) ensures homogeneity by verifying a single spot under UV visualization. Melting point analysis (e.g., sharp range of 453–454 K for similar compounds) provides additional confirmation . Advanced characterization should include NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, referencing chemical shifts from analogous esters like ethyl 2-chlorobenzoate (δ ~7.3–7.5 ppm for aromatic protons) .
Advanced Research Questions
Q. How can microbial degradation pathways inform the environmental fate of this compound?
- Methodological Answer : Studies on 2-chlorobenzoate degradation (e.g., via MetaCyc pathways PWY-6221 and P183-PWY) identify key enzymes like EC 1.14.12.24 (2-chlorobenzoate 1,2-dioxygenase) and EC 1.13.11.2 (catechol dioxygenase). Researchers should use metagenomic sequencing and enzyme activity assays to identify microbial consortia capable of cleaving the ester bond and dechlorinating the aromatic ring. Proteomic validation (e.g., LC-MS/MS) can confirm enzyme expression .
Q. How should researchers resolve contradictions in analytical data during compound characterization?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example, discrepancies between TLC (indicating purity) and NMR (showing impurities) may arise from co-eluting byproducts. Address this by:
- Using high-performance liquid chromatography (HPLC) with UV/Vis detection for higher resolution.
- Employing mass spectrometry (MS) to detect low-abundance impurities.
- Referencing multi-eluent TLC protocols to rule out false positives .
Contradiction analysis frameworks from qualitative research (e.g., iterative data triangulation) can systematize troubleshooting .
Q. What strategies enable functionalization of this compound for advanced material synthesis?
- Methodological Answer : The compound’s chlorobenzoate group can be modified via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach functional moieties. For example:
- Synthesize an azide-functionalized derivative using SBA-Pr-NH2 (a mesoporous silica catalyst) to enhance reaction efficiency.
- React with propargyl-containing reagents to form triazole-linked hybrids, as demonstrated in silsesquioxane nanocomposites .
Structural diversification is validated via X-ray crystallography (for crystalline derivatives) and FT-IR spectroscopy to track functional group transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
